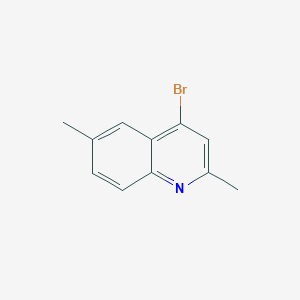

4-Bromo-2,6-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQOVTVVZJAQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566635 | |

| Record name | 4-Bromo-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123637-45-6 | |

| Record name | 4-Bromo-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylquinoline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Bromo-2,6-dimethylquinoline, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The elucidated two-step synthesis circumvents the challenges of direct bromination of the quinoline core by employing a strategic functional group conversion. The pathway commences with the well-established Conrad-Limpach-Knorr synthesis to construct the 4-hydroxy-2,6-dimethylquinoline intermediate, followed by a facile conversion of the hydroxyl group to the target bromide. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and critical process parameters essential for successful replication and optimization in a laboratory setting.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents and advanced materials. Specifically, the introduction of a bromine atom at the 4-position of the 2,6-dimethylquinoline core can significantly modulate the molecule's physicochemical properties, offering a handle for further chemical transformations and influencing its biological activity. This guide presents a reliable and well-documented synthetic route to 4-Bromo-2,6-dimethylquinoline, providing researchers with a practical methodology for accessing this valuable compound.

Strategic Approach: A Two-Step Synthesis

Direct electrophilic bromination of the 2,6-dimethylquinoline nucleus is fraught with challenges regarding regioselectivity, as electrophilic attack on the quinoline ring is generally favored at the 5- and 8-positions. To overcome this inherent reactivity pattern, a more strategic two-step approach is employed:

-

Step 1: Construction of the Quinoline Core via the Conrad-Limpach-Knorr Synthesis. This classical method provides a reliable route to 4-hydroxyquinolines from anilines and β-ketoesters. In this case, p-toluidine and ethyl acetoacetate are utilized to construct the 4-hydroxy-2,6-dimethylquinoline intermediate.

-

Step 2: Halogenation of the 4-Hydroxyquinoline. The hydroxyl group at the 4-position is then efficiently converted to the desired bromine atom using a suitable halogenating agent, such as phosphorus tribromide.

This strategic sequence ensures the precise installation of the bromine atom at the desired 4-position, a feat not readily achievable through direct bromination.

Mechanistic Insights and Experimental Protocols

Step 1: Conrad-Limpach-Knorr Synthesis of 4-Hydroxy-2,6-dimethylquinoline

The Conrad-Limpach-Knorr synthesis is a powerful tool for the formation of 4-hydroxyquinolines. The reaction proceeds through the initial formation of a β-aminoacrylate from the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2]

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of p-toluidine on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate. At elevated temperatures, this intermediate undergoes an intramolecular cyclization, followed by the elimination of ethanol to yield the aromatic 4-hydroxy-2,6-dimethylquinoline. The high temperature is necessary to overcome the energy barrier of the cyclization step.[1]

Figure 1: The Conrad-Limpach-Knorr synthesis pathway.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether or Dowtherm A is prepared.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

-

The reaction mixture is heated to reflux (typically 250-260 °C) for 2-4 hours, with continuous removal of the water-ethanol azeotrope.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-hydroxy-2,6-dimethylquinoline.

Step 2: Conversion of 4-Hydroxy-2,6-dimethylquinoline to 4-Bromo-2,6-dimethylquinoline

The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a standard transformation that can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) in an inert solvent is a common and effective choice for this conversion.[3]

Mechanism: The reaction proceeds through the initial activation of the hydroxyl group by PBr₃ to form a good leaving group (a phosphite ester). Subsequent nucleophilic attack by the bromide ion displaces the leaving group, yielding the desired 4-bromoquinoline.

Figure 2: Conversion of 4-hydroxyquinoline to 4-bromoquinoline.

Experimental Protocol:

-

To a stirred solution of 4-hydroxy-2,6-dimethylquinoline (1 equivalent) in an anhydrous, inert solvent such as N,N-dimethylformamide (DMF) or acetonitrile, phosphorus tribromide (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Bromo-2,6-dimethylquinoline.

Data Summary

The following table summarizes the key reaction parameters for the synthesis of 4-Bromo-2,6-dimethylquinoline.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Conrad-Limpach-Knorr Synthesis | p-Toluidine, Ethyl Acetoacetate, H₂SO₄ (cat.) | Diphenyl Ether | 250-260 | 2-4 | 60-70 |

| 2 | Bromination | 4-Hydroxy-2,6-dimethylquinoline, PBr₃ | DMF | 0 to RT | 2-4 | 80-90 |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of 4-Bromo-2,6-dimethylquinoline. By employing the Conrad-Limpach-Knorr synthesis to first construct the 4-hydroxyquinoline intermediate, the challenge of regioselective bromination is effectively overcome. The subsequent conversion of the hydroxyl group to a bromide is a high-yielding and straightforward transformation. The provided mechanistic insights and detailed experimental protocols offer a solid foundation for researchers to successfully synthesize this valuable compound for their investigations in drug discovery and materials science.

References

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 23, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 23, 2026, from [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved January 23, 2026, from [Link]

-

Conrad–Limpach synthesis. (2023, November 29). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dimethylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its interaction with biological targets.

Bromine substitution, in particular, serves as a crucial handle for further synthetic modifications, often through cross-coupling reactions. Furthermore, the introduction of a bromine atom can enhance a compound's binding affinity to its target protein and can be used as a bioisosteric replacement for other functional groups to optimize pharmacokinetic profiles[2][3]. This guide focuses on the specific, yet synthetically challenging, isomer 4-Bromo-2,6-dimethylquinoline.

Proposed Synthesis of 4-Bromo-2,6-dimethylquinoline

Direct electrophilic bromination of the readily available 2,6-dimethylquinoline (CAS No: 877-43-0) is unlikely to yield the desired 4-bromo isomer[4]. The pyridine ring of the quinoline nucleus is electron-deficient and thus deactivated towards electrophilic attack. Substitution is therefore directed to the more electron-rich benzene ring, primarily at positions 5 and 8[5]. The presence of an activating methyl group at position 6 would further direct substitution to positions 5 and 7.

A more viable approach to synthesize 4-Bromo-2,6-dimethylquinoline is to construct the quinoline ring from a pre-brominated starting material. The Doebner-von Miller reaction, a classic method for quinoline synthesis, offers a plausible route starting from 4-bromo-2,6-dimethylaniline.

Synthetic Workflow: A Doebner-von Miller Approach

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. To obtain the desired 2-methyl substitution, a common precursor for the α,β-unsaturated carbonyl is acetaldehyde, which can dimerize in situ to form crotonaldehyde.

Experimental Protocol: Doebner-von Miller Synthesis

Warning: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2,6-dimethylaniline (1 equivalent).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (or a mixture of sulfuric and hydrochloric acid) as the condensing agent.

-

Reactant Addition: While cooling the flask in an ice bath, slowly add paraldehyde (a trimer of acetaldehyde, which will depolymerize in situ) or crotonaldehyde (1.5-2 equivalents). An oxidizing agent, such as arsenic pentoxide or the nitrobenzene derivative corresponding to the aniline, can also be included.

-

Reaction: Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) until the product precipitates.

-

Purification: The crude product can be purified by steam distillation followed by recrystallization or column chromatography to yield pure 4-Bromo-2,6-dimethylquinoline.

Physicochemical and Spectroscopic Characterization (Predicted)

As no experimental data for 4-Bromo-2,6-dimethylquinoline is readily available, the following properties are predicted based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| Appearance | Likely a pale yellow to brown solid |

| Melting Point | Estimated in the range of 60-80 °C |

| Boiling Point | > 300 °C |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chloroform); sparingly soluble in water. |

Spectroscopic Data

The predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic protons and the two methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.0-8.2 | d | H-8 |

| ~ 7.8-8.0 | d | H-5 |

| ~ 7.5-7.7 | s | H-3 |

| ~ 7.3-7.5 | dd | H-7 |

| ~ 2.7-2.9 | s | -CH₃ (at C-2) |

| ~ 2.5-2.7 | s | -CH₃ (at C-6) |

The predicted ¹³C NMR spectrum would display 11 distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-162 | C-2 |

| ~ 148-150 | C-8a |

| ~ 138-140 | C-6 |

| ~ 132-134 | C-8 |

| ~ 130-132 | C-4a |

| ~ 128-130 | C-5 |

| ~ 125-127 | C-7 |

| ~ 122-124 | C-3 |

| ~ 120-122 | C-4 |

| ~ 24-26 | -CH₃ (at C-2) |

| ~ 20-22 | -CH₃ (at C-6) |

Applications in Drug Discovery and Development

While specific biological activities for 4-Bromo-2,6-dimethylquinoline have not been reported, its structural features suggest potential applications in several areas of medicinal chemistry.

Scaffold for Kinase Inhibitors

The quinoline core is a common feature in many kinase inhibitors[6][7]. The bromine at the 4-position can serve as a key attachment point for side chains that can interact with the hinge region of the kinase domain. Subsequent modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, can be employed to introduce diverse aryl or heteroaryl moieties, creating a library of compounds for screening against various kinases.

Bioisosteric Replacement

In drug design, a bromine atom can act as a bioisostere for other groups, such as a methyl or a chloro group[2][3]. The substitution of these groups with bromine can subtly alter the molecule's size, lipophilicity, and electronic properties, potentially leading to improved potency, selectivity, or metabolic stability.

Conclusion

4-Bromo-2,6-dimethylquinoline represents a synthetically challenging but potentially valuable building block for medicinal chemistry. While its direct synthesis via electrophilic bromination is not feasible, construction of the quinoline ring from a pre-brominated aniline using the Doebner-von Miller reaction presents a plausible synthetic route. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization, making this compound an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this unique quinoline derivative.

References

-

PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- IIIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- WUR eDepot. (2025).

- Meanwell, N. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube.

- The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm).

- PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.

- NIH. (2024).

- ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- Sci-Hub. (1975). Nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine. Australian Journal of Chemistry, 28(11), 2561.

- Steven Bachrach. (n.d.). PREDICTING NMR CHEMICAL SHIFTS.

- Slideshare. (2012, May 7).

- The Organic Chemistry Tutor. (n.d.).

- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.

- MDPI. (2025).

- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry.

- ResearchGate. (2014).

- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.

- Preprints.org. (2025).

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2,6-dimethylquinoline

This guide provides a detailed technical overview of the molecular structure and conformational properties of 4-Bromo-2,6-dimethylquinoline. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted quinoline scaffolds. This document synthesizes theoretical knowledge with practical insights, drawing upon data from analogous structures to elucidate the key characteristics of this compound.

Introduction: The Significance of the Substituted Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for the design of a wide array of functional molecules. The introduction of substituents onto the quinoline core allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. 4-Bromo-2,6-dimethylquinoline, with its specific substitution pattern, presents an intriguing case for exploring the interplay of these factors and their influence on the molecule's overall conformation and potential biological activity. While dedicated structural studies on this exact molecule are not extensively available in public literature, a comprehensive understanding can be built upon the well-established principles of physical organic chemistry and the analysis of closely related compounds.

Molecular Structure and Physicochemical Properties

The fundamental architecture of 4-Bromo-2,6-dimethylquinoline consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The key substituents that dictate its properties are a bromine atom at the 4-position, and two methyl groups at the 2- and 6-positions.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₁H₁₀BrN | |

| Molecular Weight | 236.11 g/mol | |

| CAS Number | 53875-53-9 | [2] |

| General Appearance | Likely a solid at room temperature | Based on similar substituted quinolines. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General characteristic of similar organic compounds. |

Structural Diagram:

Caption: Proposed synthetic workflow for 4-Bromo-2,6-dimethylquinoline.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid), add an acid catalyst (e.g., concentrated hydrochloric acid).

-

Addition of Carbonyl Compound: Slowly add an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, to the reaction mixture. The reaction is often exothermic and may require cooling.

-

Reaction Progression: Heat the mixture under reflux for several hours to drive the cyclization and dehydration steps to completion.

-

Workup and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield 4-Bromo-2,6-dimethylquinoline.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 4-Bromo-2,6-dimethylaniline is a logical precursor as it already contains the desired substitution pattern on the benzene ring. The amino group is essential for the cyclization reaction to form the pyridine ring of the quinoline system.

-

Doebner-von Miller Reaction: This is a classic and robust method for quinoline synthesis that is tolerant of a variety of functional groups.

-

Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the α,β-unsaturated compound, making it more electrophilic for the initial Michael addition of the aniline. It also facilitates the subsequent cyclization and dehydration steps.

Conformational Analysis: The Interplay of Steric and Electronic Effects

The conformation of 4-Bromo-2,6-dimethylquinoline is largely dictated by the inherent planarity of the quinoline ring system and the steric and electronic influences of its substituents.

The Quinoline Core:

The fused aromatic ring system of quinoline is fundamentally planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the rings, leading to a delocalized π-electron system.

Influence of Substituents:

-

Bromine at the 4-position: The bromine atom is an electron-withdrawing group through induction but can also participate in resonance as a π-donor. Its presence can influence the electron density distribution within the quinoline ring, potentially affecting its reactivity and intermolecular interactions.

-

Methyl Groups at the 2- and 6-positions: The methyl groups are electron-donating through hyperconjugation and induction. Of greater conformational significance is the steric bulk they introduce.

-

The 2-methyl group is adjacent to the nitrogen atom and can sterically hinder the approach of other molecules to the nitrogen lone pair.

-

The 6-methyl group is on the carbocyclic ring and can influence the overall shape and packing of the molecule in the solid state.

-

Conformational Preferences:

It is highly probable that the quinoline ring system of 4-Bromo-2,6-dimethylquinoline remains largely planar. The energetic penalty for distorting the aromatic system would be substantial. The primary conformational flexibility would involve the rotation of the methyl groups. The steric interaction between the 2-methyl group and the hydrogen at the 3-position, and the 4-bromo substituent, will likely influence the preferred rotational conformation of this methyl group. These steric effects can play a crucial role in the molecule's interaction with biological targets. [3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the bromo and methyl substituents.

-

Methyl Protons: The two methyl groups will each give rise to a singlet in the aliphatic region (typically 2.0-3.0 ppm). The exact chemical shifts will differ slightly due to their different electronic environments.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the quinoline ring will appear in the downfield region (typically 120-150 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity.

-

Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region (typically 15-25 ppm).

Infrared (IR) Spectroscopy:

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Implications for Drug Development and Research

The structural and conformational features of 4-Bromo-2,6-dimethylquinoline have several implications for its potential use in drug discovery and as a research tool:

-

Scaffold for Library Synthesis: The bromine atom at the 4-position serves as a valuable handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs with diverse substituents at this position to explore structure-activity relationships.

-

Modulation of Physicochemical Properties: The combination of a lipophilic bromo group and two methyl groups will contribute to the overall lipophilicity of the molecule, which is a critical parameter for membrane permeability and oral bioavailability.

-

Steric Influence on Binding: The 2-methyl group can act as a steric shield, potentially influencing the binding orientation of the molecule within a protein active site and enhancing selectivity. [4]

Conclusion

4-Bromo-2,6-dimethylquinoline is a substituted quinoline with a defined molecular structure that is likely to be predominantly planar. Its conformational properties are influenced by the interplay of the electron-withdrawing bromo group and the electron-donating and sterically demanding methyl groups. While experimental data on this specific molecule is limited, a robust understanding of its synthesis, structure, and potential applications can be derived from established chemical principles and the study of analogous compounds. This molecule represents a valuable scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

- Heravi, M. M., et al. (2005). Aromatic conductive polymers and organometallic chemistry. Acta Crystallographica Section E: Structure Reports Online, E64, o220.

- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

- North, A. C., et al. (1968). A semi-empirical method of absorption correction. Acta Crystallographica Section A, 24(3), 351-359.

- Sheldrick, G. M. (1997). SHELXS97 and SHELXL97. University of Göttingen, Germany.

- Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Utrecht University, The Netherlands.

- Bruker. (2000). SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.

- Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.

- Pathan, A. A., et al. (2024).

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

- Tüzün, N., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1145-1161.

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2025). Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. Retrieved from [Link]

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

- Garg, N. K., & Houk, K. N. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society, 134(39), 16159–16162.

-

PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,6-dimethylquinoline

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for creating biaryl and heteroaryl-aryl structures that are prevalent in biologically active molecules.[3] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[2] The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents, making it a highly valued tool in drug development.[3]

This document provides a detailed protocol and technical guidance for the Suzuki coupling of 4-Bromo-2,6-dimethylquinoline, a heteroaromatic halide of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Mechanistic Overview: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-2,6-dimethylquinoline. This step forms a Pd(II) intermediate.[1][4] The choice of a sufficiently electron-rich and bulky ligand is critical to facilitate this often rate-determining step, especially with less reactive heteroaryl halides.[2][4]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[2] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The base also plays a role in the subsequent steps of the catalytic cycle.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4] Bulky ligands can promote this step by bringing the coupled fragments into close proximity.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of 4-Bromo-2,6-dimethylquinoline

This protocol provides a general starting point for the Suzuki coupling of 4-Bromo-2,6-dimethylquinoline with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromo-2,6-dimethylquinoline | >97% | Sigma-Aldrich | Starting material. |

| Arylboronic Acid | >95% | Various | Coupling partner (e.g., phenylboronic acid, 4-methoxyphenylboronic acid). |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | Palladium precursor. |

| Tricyclohexylphosphine (PCy₃) | >97% | Sigma-Aldrich | Bulky, electron-rich phosphine ligand. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics | Base. |

| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Solvent. |

| Deionized Water | High purity | In-house | Co-solvent. |

| Ethyl acetate | ACS grade | Fisher Scientific | For extraction. |

| Brine | Saturated solution | In-house | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup: In a Schlenk flask, combine 4-Bromo-2,6-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio by volume). Add potassium phosphate (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the reaction mixture to 80-100 °C and maintain it at this temperature. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,6-dimethylquinoline.

Caption: A step-by-step experimental workflow for the Suzuki coupling.

Key Considerations and Troubleshooting

The success of the Suzuki coupling of 4-Bromo-2,6-dimethylquinoline is contingent on several factors. Careful consideration of these parameters can significantly improve reaction yields and purity.

Choice of Catalyst and Ligand

The palladium source and the accompanying ligand are paramount to the reaction's success. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ a Pd(0) or Pd(II) precursor with a bulky, electron-rich phosphine ligand.[3] Ligands such as tricyclohexylphosphine (PCy₃) or biarylphosphine ligands are known to enhance the rate of oxidative addition for heteroaryl halides.[3] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering increased stability and reactivity.[2][6]

The Role of the Base

The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2] For heteroaromatic substrates, which can sometimes be sensitive, potassium phosphate is often a good choice due to its moderate basicity. The choice of base can also influence the reaction rate and the prevalence of side reactions.

Solvent System

A variety of solvents can be employed for the Suzuki coupling, including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[1][2] Often, a mixture of an organic solvent and water is used, as water can aid in dissolving the inorganic base and facilitate the reaction.[1][7] Anhydrous conditions have also been developed and may be beneficial in specific cases to minimize side reactions.[1]

Common Side Reactions and Troubleshooting

-

Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.[1] This can be minimized by using a slight excess of the boronic acid and ensuring efficient transmetalation.

-

Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur.[1] This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is critical.[1]

-

Dehalogenation: Reduction of the aryl halide to the corresponding arene can sometimes be observed.

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst/ligand system, or screening different bases and solvents. The Lewis basic nitrogen of the quinoline ring can potentially coordinate to the palladium center and inhibit catalysis; in such cases, the addition of a Lewis acid might be beneficial.[1]

Safety Precautions

-

Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[8] Handle in an inert atmosphere and keep away from sources of ignition.[8] Consult the Safety Data Sheet (SDS) for specific handling instructions.

-

Boronic Acids: While generally stable, some boronic acids can be moisture-sensitive. Store in a desiccator. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.[9]

-

Solvents: Use solvents in a well-ventilated fume hood. 1,4-Dioxane is a potential carcinogen and should be handled with care.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of 4-aryl-2,6-dimethylquinolines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a well-designed experimental protocol, researchers can efficiently generate a diverse array of functionalized quinoline derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]

-

RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Standard Operating Procedure. (2017, May 25). Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. honrel.com [honrel.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

The Strategic Utility of 4-Bromo-2,6-dimethylquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Quinoline Scaffold and the Role of 4-Bromo-2,6-dimethylquinoline as a Versatile Synthetic Intermediate

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological and pharmacokinetic properties of these molecules.

4-Bromo-2,6-dimethylquinoline emerges as a particularly valuable building block for the synthesis of novel bioactive compounds. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl groups at the 2- and 6-positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-dimethylquinoline and its application in key C-C and C-N bond-forming reactions for the generation of libraries of potential drug candidates.

Synthesis of the Starting Material: 4-Bromo-2,6-dimethylquinoline

The synthesis of 4-Bromo-2,6-dimethylquinoline can be efficiently achieved via the Doebner-von Miller reaction.[2] This acid-catalyzed cyclization reaction between an aniline derivative and an α,β-unsaturated aldehyde or ketone is a classic and reliable method for constructing the quinoline core. In this case, 4-bromo-2,6-dimethylaniline is reacted with crotonaldehyde.

Caption: Synthesis of 4-Bromo-2,6-dimethylquinoline via the Doebner-von Miller reaction.

Protocol 1: Synthesis of 4-Bromo-2,6-dimethylquinoline

Materials:

-

4-Bromo-2,6-dimethylaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask, cautiously add concentrated HCl to 4-bromo-2,6-dimethylaniline with cooling.

-

Add the oxidizing agent to the mixture.

-

Heat the mixture and add crotonaldehyde dropwise over a period of 1-2 hours.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature and then carefully neutralize with a NaOH solution until the pH is basic.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Bromo-2,6-dimethylquinoline.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Bioactive Analogs

The bromine atom at the 4-position of 4-Bromo-2,6-dimethylquinoline is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The three primary transformations discussed here are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Caption: Synthetic pathways for the diversification of 4-Bromo-2,6-dimethylquinoline.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[3] The reaction of 4-Bromo-2,6-dimethylquinoline with various aryl or heteroaryl boronic acids or esters can generate a library of 4-aryl-2,6-dimethylquinolines. These scaffolds are of significant interest as they are found in a variety of kinase inhibitors and other therapeutic agents.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 | 16 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |

Yields are representative and will vary based on the specific substrates and optimized conditions.

Materials:

-

4-Bromo-2,6-dimethylquinoline

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, DME, 1,4-Dioxane) and water

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add 4-Bromo-2,6-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-aryl-2,6-dimethylquinoline.

Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylquinolines

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5] This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are precursors to a variety of bioactive molecules, including antiviral and anticancer agents.[6]

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 80-90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | Toluene | 70 | 10 | 75-85 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | RT | 12 | 70-80 |

Yields are representative and will vary based on the specific substrates and optimized conditions.

Materials:

-

4-Bromo-2,6-dimethylquinoline

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, Toluene, DMF)

Procedure:

-

To a Schlenk tube, add 4-Bromo-2,6-dimethylquinoline (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction at the appropriate temperature (e.g., 60 °C) until completion as indicated by TLC.

-

Cool the reaction, filter through a pad of Celite, and rinse with an organic solvent.

-

Concentrate the filtrate and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to afford the 4-alkynyl-2,6-dimethylquinoline.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[7] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. Applying this reaction to 4-Bromo-2,6-dimethylquinoline provides access to a diverse range of 4-amino-2,6-dimethylquinoline derivatives, which are analogs of known antimalarial and antimicrobial agents.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 70-80 |

Yields are representative and will vary based on the specific substrates and optimized conditions. dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Materials:

-

4-Bromo-2,6-dimethylquinoline

-

Primary or secondary amine

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos)

-

Strong base (e.g., NaOt-Bu, K₃PO₄, LHMDS)

-

Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane, THF)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a Schlenk tube.

-

Add the anhydrous solvent, 4-Bromo-2,6-dimethylquinoline (1.0 eq), and the amine (1.2 eq).

-

Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography to obtain the 4-amino-2,6-dimethylquinoline product.

Conclusion and Future Perspectives

4-Bromo-2,6-dimethylquinoline is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for creating libraries of compounds with potential biological activity. The resulting 4-aryl, 4-alkynyl, and 4-amino-2,6-dimethylquinoline scaffolds are prevalent in many known therapeutic agents, making this synthetic strategy highly relevant for drug discovery and development programs. Further exploration of these derivatives against various biological targets is warranted and will undoubtedly lead to the discovery of novel bioactive molecules.

References

-

Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

- Doebner, O., & von Miller, W. (1881). Ueber die Homologen des Chinolins. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.

- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination. Chemical Reviews, 116(19), 12564–12649.

-

Sethi, K. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

- Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8451–8458.

- World Health Organization. (2023). Basic malaria microscopy.

-

Yang, S., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2193-6. [Link]

-

Zani, F., & Bolm, C. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

-

Ayman Mohamed Ibrahim, et al. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Retrieved from [Link]

-

Hanan. F. Mohssen, Naji. M. Ali, & Hanaa. A. Ali. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Sharma, G., et al. (2022). Synthesis, crystal structure, and biological evaluation of optically active 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles: Antiepileptic, antidiabetic, and anticholinergics potentials. Archiv der Pharmazie, 352(2), e1800317. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ganorkar, S. B., et al. (2016). Structural studies on bioactive compounds. 8. Synthesis, crystal structure, and biological properties of a new series of 2,4-diamino-5-aryl-6-ethylpyrimidine dihydrofolate reductase inhibitors with in vivo activity against a methotrexate-resistant tumor cell line. Journal of Medicinal Chemistry, 29(5), 956-64. [Link]

-

MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Late-Stage C–H Functionalization of Azines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]

-

Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner–von Miller reaction. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

-

RSC Publishing. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Retrieved from [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Derivatization of 4-Bromo-2,6-dimethylquinoline for Biological Screening

Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs for a broad spectrum of diseases, including cancer, malaria, and inflammatory conditions. The strategic functionalization of the quinoline scaffold is a key approach in drug discovery, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Among the numerous quinoline building blocks, 4-Bromo-2,6-dimethylquinoline represents a particularly valuable starting material for the generation of diverse chemical libraries for biological screening. The bromine atom at the C4-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of molecular fragments. The methyl groups at the C2 and C6 positions can also influence the molecule's steric and electronic properties, potentially leading to improved target engagement and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-Bromo-2,6-dimethylquinoline. It outlines detailed, field-proven protocols for key chemical transformations and subsequent biological screening assays. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific needs.

Part 1: Synthetic Derivatization Strategies

The reactivity of the C4-bromo group in 4-Bromo-2,6-dimethylquinoline allows for a diverse range of chemical modifications. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, while the carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions.[2] This section details protocols for three powerful and widely used synthetic methodologies: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is instrumental in synthesizing biaryl and vinyl-substituted quinolines, which are prevalent motifs in biologically active molecules.

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand is crucial and can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often enhance catalytic activity.

-

Base: A base is required to activate the organoboron species, facilitating the transmetalation step in the catalytic cycle.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can depend on the stability of the substrates and the desired reaction rate.

-

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, and DMF.[5] The solvent system must be capable of dissolving the reactants and the catalyst and be stable at the required reaction temperature.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylquinoline with Phenylboronic Acid

| Reagent/Component | Amount | Molar Equiv. |

| 4-Bromo-2,6-dimethylquinoline | 236 mg | 1.0 mmol |

| Phenylboronic Acid | 146 mg | 1.2 mmol |

| Pd(PPh₃)₄ | 58 mg | 0.05 mmol |

| K₂CO₃ | 276 mg | 2.0 mmol |

| Toluene | 8 mL | - |

| Water | 2 mL | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-2,6-dimethylquinoline (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (8 mL) and water (2 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dimethyl-4-phenylquinoline.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7] This method allows for the formation of C-N bonds between aryl halides and a wide variety of amines under relatively mild conditions, making it a powerful tool for creating libraries of N-substituted quinolines.

Causality of Experimental Choices:

-

Palladium Pre-catalyst and Ligand: The choice of palladium source and ligand is critical for successful amination.[8] Pre-catalysts, often Pd(II) complexes, are activated in situ. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are highly effective in promoting the reaction.[7] The specific ligand choice can depend on the nature of the amine (primary, secondary, aniline, etc.).

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are generally used to prevent unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylquinoline with Aniline

| Reagent/Component | Amount | Molar Equiv. |

| 4-Bromo-2,6-dimethylquinoline | 236 mg | 1.0 mmol |

| Aniline | 112 µL | 1.2 mmol |

| Pd₂(dba)₃ | 23 mg | 0.025 mmol |

| XPhos | 48 mg | 0.1 mmol |

| NaOtBu | 134 mg | 1.4 mmol |

| Anhydrous Toluene | 10 mL | - |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-2,6-dimethylquinoline (236 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (134 mg, 1.4 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (10 mL) followed by aniline (112 µL, 1.2 mmol) via syringe.

-

Stir the reaction mixture at 100 °C for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenyl-2,6-dimethylquinolin-4-amine.

Nucleophilic Aromatic Substitution (SNA r): A Direct Approach

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[9][10] The electron-withdrawing quinoline nitrogen activates the C4 position, making it susceptible to attack by nucleophiles. This method provides a direct route to introduce a variety of heteroatom-containing substituents.

Causality of Experimental Choices:

-

Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity of the nucleophile is a key factor.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and facilitate the reaction. In some cases, the nucleophile itself can act as the solvent if used in large excess.

-

Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Bromo-2,6-dimethylquinoline with Piperidine

| Reagent/Component | Amount | Molar Equiv. |

| 4-Bromo-2,6-dimethylquinoline | 236 mg | 1.0 mmol |

| Piperidine | 495 µL | 5.0 mmol |

| N-Methyl-2-pyrrolidone (NMP) | 5 mL | - |

Step-by-Step Procedure:

-

In a sealed tube, dissolve 4-Bromo-2,6-dimethylquinoline (236 mg, 1.0 mmol) in NMP (5 mL).

-

Add piperidine (495 µL, 5.0 mmol).

-

Seal the tube and heat the reaction mixture to 150 °C for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(piperidin-1-yl)-2,6-dimethylquinoline.

Part 2: Biological Screening Cascade

Once a library of 4-Bromo-2,6-dimethylquinoline derivatives has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. Based on the known biological activities of quinoline derivatives, a tiered approach focusing on anticancer, antimalarial, and kinase inhibition assays is recommended.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylquinoline

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the challenges associated with the synthesis of 4-Bromo-2,6-dimethylquinoline. This key intermediate is a valuable building block, but its multi-step synthesis presents several common pitfalls. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our procedural recommendations to ensure a successful and reproducible outcome.

PART 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, structured in a practical Q&A format.

Q1: My high-temperature cyclization to form the 4-hydroxy-2,6-dimethylquinoline intermediate is giving very low yields and a lot of intractable tar. What is causing this and how can it be mitigated?

A: This is the most critical and challenging step in the sequence, and failure here is common. The issue typically stems from thermal decomposition and polymerization of the anilino-crotonate intermediate at the required high temperatures (250-260 °C).

-

Causality: The reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation variant), which has a high activation energy. If the temperature is too low, the reaction won't proceed. If it's too high or held for too long, the starting material and product can decompose, leading to the formation of polymeric tar. Oxygen can also promote side reactions at these temperatures.

-

Troubleshooting Steps:

-

Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that contribute to tar formation.

-

Solvent Choice is Critical: The choice of a high-boiling, thermally stable, and inert solvent is paramount. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the industry standards. They provide excellent heat transfer and maintain a stable reaction temperature. Do not attempt this reaction neat or in a lower-boiling solvent.

-

Controlled Heating: Use a well-controlled heating mantle with a thermocouple placed directly in the reaction mixture. Add the anilino-crotonate intermediate portion-wise or as a solution in the hot solvent to maintain a consistent temperature and avoid thermal shock.

-

Reaction Monitoring: Monitor the reaction by TLC (taking aliquots carefully). The reaction is often complete within 30-60 minutes at the target temperature. Over-heating is a primary cause of yield loss.

-